3-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid
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Overview
Description
3-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid: is a complex organic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHOSi
IUPAC Name: 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS
Molecular Weight: 324.49 g/mol
This compound features a quinazoline ring system, with a carboxylic acid group and two methoxy substituents on the phenyl ring. The TBDMS (tert-butyldimethylsilyl) group protects the carboxylic acid functionality during synthetic processes .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Condensation: Start with 2,5-dimethoxybenzaldehyde and an appropriate amine (e.g., 2-aminobenzoic acid). Condense them to form the quinazoline ring.
Thioacylation: Introduce the thioacyl group (the “thioxo” part) using a suitable reagent.
Carboxylation: Convert the thioacyl compound to the carboxylic acid by hydrolysis or other methods.
Industrial Production: Industrial-scale production typically involves optimizing these steps for efficiency and yield. Specific conditions and catalysts vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the thioacyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
Major Products: The major products depend on the specific reaction conditions. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential antitumor and antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth, metabolism, or inflammation.
Comparison with Similar Compounds
While there are related quinazoline derivatives, the unique combination of the thioxo group, carboxylic acid, and methoxy substituents sets this compound apart.
Similar Compounds:
2,5-Dimethoxycinnamic acid: A related compound with a similar phenyl ring but lacks the quinazoline core.
2-(3,5-Dimethoxyphenyl)acetic acid, methyl ester: Another analog with a different substitution pattern.
Properties
CAS No. |
422271-08-7 |
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Molecular Formula |
C17H14N2O5S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C17H14N2O5S/c1-23-10-4-6-14(24-2)13(8-10)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)25/h3-8H,1-2H3,(H,18,25)(H,21,22) |
InChI Key |
OTVZAJUDLQAVCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S |
Origin of Product |
United States |
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